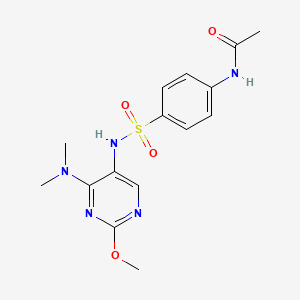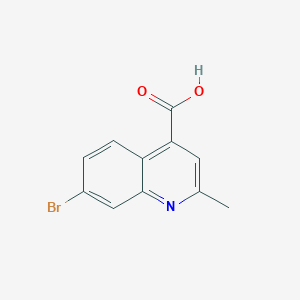![molecular formula C26H18N2O3S B2904627 Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-48-5](/img/structure/B2904627.png)
Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a type of heterocyclic compound . Benzo[b]thiophene derivatives have been found to exhibit a variety of biological effects and are used in the development of advanced compounds .
Wissenschaftliche Forschungsanwendungen
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors due to their excellent charge transport properties. Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate can be utilized in the synthesis of small molecule semiconductors for organic field-effect transistors (OFETs), potentially improving the performance of organic electronic devices .
Organic Light-Emitting Diodes (OLEDs)
The compound’s structural motif is beneficial for creating materials for OLEDs. Its molecular architecture allows for efficient electron transport and light emission, which are critical for the high-quality display and lighting applications of OLEDs .
Anticancer Agents
Thiophene derivatives have shown promise as anticancer agents. The specific structure of this compound may be explored for its potential to inhibit cancer cell growth and proliferation, making it a candidate for further pharmacological studies .
Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives make them suitable candidates for drug development. This compound, with its unique benzo[b]thiophene moiety, could be synthesized into new nonsteroidal anti-inflammatory drugs (NSAIDs), offering alternatives to existing medications .
Antimicrobial Activity
Research has indicated that thiophene compounds can exhibit antimicrobial activity. The structural complexity of this compound provides a platform for designing novel antimicrobial agents that could be effective against resistant strains of bacteria and fungi .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors. This compound could be incorporated into coatings or additives to protect metals and alloys from corrosion, thereby extending the life of industrial machinery and infrastructure .
Voltage-Gated Sodium Channel Blockers
Compounds with a thiophene structure have been used as voltage-gated sodium channel blockers. This compound could be investigated for its potential use in local anesthetics or in the treatment of conditions associated with dysfunctional sodium channels .
Material Science
The benzo[b]thiophene core of the compound is structurally conducive for the development of advanced materials. Its incorporation into polymers or small molecules could lead to new materials with unique optical, electronic, or mechanical properties .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that thiophene derivatives, which this compound is a part of, have been reported to exhibit a wide range of therapeutic properties .
Mode of Action
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects .
Result of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
It’s worth noting that the stability and reactivity of organoboron reagents, which are often used in the synthesis of such compounds, can be influenced by various factors, including temperature, ph, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
methyl 3-[(2-phenylquinoline-4-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3S/c1-31-26(30)24-23(18-12-6-8-14-22(18)32-24)28-25(29)19-15-21(16-9-3-2-4-10-16)27-20-13-7-5-11-17(19)20/h2-15H,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZFTCYRLVODDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2904544.png)
![5-[(4-methoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2904545.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2904548.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2904549.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2904552.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2904554.png)
![6-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2904556.png)

![4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine](/img/structure/B2904561.png)


![ethyl (E)-3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B2904567.png)